molecular formula C21H20ClNOS B12162716 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone

Cat. No.: B12162716
M. Wt: 369.9 g/mol
InChI Key: QWJLCNPTTHJDHU-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is a synthetic organic compound characterized by its unique structural features. It contains a pyrrole ring substituted with benzyl and methyl groups, and an ethanone moiety linked to a chlorophenyl sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzylation and Methylation: The pyrrole ring is then benzylated and methylated using appropriate reagents such as benzyl chloride and methyl iodide in the presence of a base like sodium hydride.

    Attachment of the Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Chlorophenyl Sulfanyl Group: Finally, the chlorophenyl sulfanyl group is attached via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl sulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl sulfanyl group suggests potential interactions with sulfhydryl groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylphenyl)sulfanyl]ethanone
  • 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone

Uniqueness

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is unique due to the presence of the chlorophenyl sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17ClNOSC_{15}H_{17}ClNOS with a molecular weight of approximately 292.82 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities, and a chlorophenyl substituent that may enhance its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AHeLa0.126
Compound BMCF-79
Compound CK5620.164
This compoundMALME-M (melanoma)55.75% growth inhibition

In a study involving a series of pyrrole derivatives, the compound demonstrated significant growth inhibition against melanoma cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against various pathogens:

Pathogen MIC (µg/mL) Control MIC (µg/mL) Reference
Staphylococcus aureus0.1252 (ciprofloxacin)
Methicillin-resistant Staphylococcus epidermidis (MRSE)80.5 (vancomycin)

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives often correlates with specific structural features. For example, the presence of electron-withdrawing groups (like chlorine) has been associated with enhanced activity against cancer cells and bacteria:

  • Electron-Withdrawing Groups : Chlorine increases potency.
  • Aliphatic Linkers : Modifications in linker types can significantly affect activity levels.
  • Substituents on Pyrrole Ring : Variations in substituents can lead to differing levels of biological activity.

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in preclinical settings:

  • A study evaluated the anticancer effects of various pyrrole derivatives on cervical cancer cells (HeLa), revealing that some compounds exhibited IC50 values significantly lower than standard treatments like doxorubicin .
  • Another investigation focused on the antibacterial properties of pyrrole-based compounds against MRSA, demonstrating that certain derivatives were more effective than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core Formation: Constructing the pyrrole ring via Paal-Knorr or similar cyclization methods, followed by benzylation at the N1 position.
  • Sulfanyl Group Introduction: Reacting the intermediate with 4-chlorothiophenol under nucleophilic substitution (SN2) conditions.
  • Ketone Functionalization: Ethyl acetoacetate or analogous reagents may be used to introduce the ethanone moiety.

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in sulfanyl group incorporation .
  • Catalytic bases like K₂CO₃ improve yields in SN2 reactions .
  • Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm benzyl, pyrrole, and sulfanyl substituents. The 4-chlorophenyl group shows characteristic aromatic splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
  • X-ray Crystallography (if crystalline): Use SHELXL for structure refinement to resolve stereochemical ambiguities .

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps and electrostatic potentials .
    • Use basis sets like 6-31G(d,p) for balanced accuracy and computational cost .
  • Molecular Dynamics (MD): Simulate solvation effects in biological environments (e.g., water, lipid bilayers) using AMBER or GROMACS.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis: Compare analogs (e.g., halogen substitutions, pyrrole modifications) from studies like and . For example:
    • Replace benzyl with 4-fluorophenyl to assess USP14 inhibition potency changes .
    • Test sulfanyl vs. sulfonyl derivatives for stability differences .
  • Experimental Replication: Standardize assays (e.g., enzyme inhibition IC₅₀, cell viability) across labs. Use positive controls (e.g., IU1 for USP14 studies) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, accounting for variables like purity (>97% required for reliable bioactivity) .

Q. What strategies are effective for studying the compound’s interaction with biological targets like USP14?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, k𝒹) between the compound and USP14 .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Structural Biology:
    • X-ray Crystallography: Co-crystallize the compound with USP14 to resolve binding modes. Refine structures using SHELX .
    • Cryo-EM: Resolve conformational changes in USP14 upon inhibitor binding at near-atomic resolution.

Q. How can DFT protocols be optimized to model the compound’s reaction pathways in catalytic systems?

Methodological Answer:

  • Transition State Analysis:
    • Use climbing-image Nudged Elastic Band (CI-NEB) to locate transition states for sulfanyl group transfer reactions .
    • Validate with intrinsic reaction coordinate (IRC) calculations.
  • Solvent Effects:
    • Apply the SMD continuum model to simulate solvent (e.g., DMSO) interactions during nucleophilic substitutions .
  • Benchmarking: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Challenges:
    • Low Symmetry: The bulky benzyl and sulfanyl groups reduce crystal lattice regularity.
    • Solvate Formation: Polar solvents (e.g., ethanol) may form solvates, complicating structure determination.
  • Solutions:
    • Vapor Diffusion: Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
    • Seeding: Introduce microcrystals from analogous compounds (e.g., IU1 derivatives) to induce growth .
    • High-Throughput Screening: Test 96-well crystallization plates with diverse precipitant conditions.

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in cellular assays?

Methodological Answer:

  • Stability Testing:
    • pH Stability: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Sulfanyl groups are prone to oxidation at pH > 9 .
    • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Assay Design:
    • Add antioxidants (e.g., DTT) to cell culture media to prevent sulfanyl oxidation .
    • Use fresh stock solutions in DMSO (stored at -80°C) to minimize hydrolysis.

Properties

Molecular Formula

C21H20ClNOS

Molecular Weight

369.9 g/mol

IUPAC Name

1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(4-chlorophenyl)sulfanylethanone

InChI

InChI=1S/C21H20ClNOS/c1-15-12-20(16(2)23(15)13-17-6-4-3-5-7-17)21(24)14-25-19-10-8-18(22)9-11-19/h3-12H,13-14H2,1-2H3

InChI Key

QWJLCNPTTHJDHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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